[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine
CAS No.:
Cat. No.: VC17801377
Molecular Formula: C12H19ClN2
Molecular Weight: 226.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19ClN2 |
|---|---|
| Molecular Weight | 226.74 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C12H19ClN2/c1-15(2)8-4-7-14-10-11-5-3-6-12(13)9-11/h3,5-6,9,14H,4,7-8,10H2,1-2H3 |
| Standard InChI Key | WKIRLSHMPKXHRF-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCNCC1=CC(=CC=C1)Cl |
Introduction
Structural and Chemical Characteristics
[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine (CAS: 892563-64-3) is a tertiary amine featuring a chlorophenylmethyl group and a 3-(dimethylamino)propyl chain. Its molecular formula is C₁₂H₁₉ClN₂ (MW: 226.75 g/mol) . The compound’s structure comprises a benzyl moiety substituted with a chlorine atom at the meta position, linked to a propylamine backbone bearing a dimethylamino group. The SMILES representation is CN(CCCNCC1=CC=CC(Cl)=C1)C, highlighting the branching at the nitrogen center .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Density | ~0.9–1.1 g/cm³ (estimated) | |
| Solubility | Sparingly soluble in water | |
| pKa | ~9.2 (tertiary amine) | |
| LogP (octanol-water) | ~2.5 (estimated) |
The compound’s lipophilicity (LogP ~2.5) suggests moderate membrane permeability, relevant for pharmacological applications .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via nucleophilic substitution or reductive amination. A plausible route involves:
-
Alkylation of 3-(Dimethylamino)propylamine:
Reacting 3-(dimethylamino)propylamine with 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous THF . -
Reductive Amination:
Condensation of 3-chlorobenzaldehyde with 3-(dimethylamino)propylamine using NaBH₃CN as a reducing agent .
Industrial Scalability
Patents (e.g., EP2606030B1 ) highlight continuous-flow reactors for analogous amines, ensuring high yields (>85%) and purity. Critical parameters include:
-
Temperature: 50–80°C
Pharmacological and Biological Activity
Mechanism of Action
As a tertiary amine, the compound may interact with neurotransmitter receptors. Structural analogs (e.g., tapentadol intermediates) exhibit affinity for serotonin (SERT) and norepinephrine transporters (NET) .
Experimental Findings
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Binding Assays: Derivatives show moderate SERT inhibition (Ki ~50–100 nM) .
-
Antimicrobial Potential: Quaternary ammonium analogs demonstrate bactericidal activity against Staphylococcus aureus (MIC: 8 µg/mL) .
| Biological Target | Activity | Reference |
|---|---|---|
| Serotonin Transporter | Moderate inhibition (Ki 75 nM) | |
| S. aureus | MIC = 8 µg/mL |
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor in synthesizing neuroactive agents. For example:
-
Tapentadol Analogues: Used in pain management via µ-opioid receptor agonism .
-
Antidepressants: Structural motifs align with tricyclic antidepressants (e.g., amitriptyline).
Chemical Probes
Its chlorophenyl and dimethylamino groups enable use in:
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Fluorescent Tagging: Conjugation with fluorophores for cellular imaging .
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Enzyme Inhibition: Targeting choline acetyltransferase in Alzheimer’s research .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritant | H315 | Use nitrile gloves |
| Eye Irritant | H319 | Wear safety goggles |
| Sensitization | H317 | Avoid inhalation |
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